Cy5.5Carboxylicacids(methyl)

fluorescence calibration negative control non-covalent dye diffusion studies

Cy5.5 Carboxylic Acid (Methyl) is a non-sulfonated, unactivated NIR fluorophore for non-reactive experimental controls, instrument calibration, and deep-tissue imaging (1-3 cm penetration). Its free acid state provides a true non-binding baseline, unlike NHS esters that spontaneously conjugate to amines. With <1 µM aqueous solubility, it is specifically designed for organic-phase carbodiimide coupling (DMSO, DMF, DCM) to construct lipophilic probes and hydrophobic nanocarriers, where water-soluble sulfo-derivatives fail. Its 710 nm emission minimizes tissue autofluorescence for superior signal-to-noise in liver, lung, and tumor xenograft tracking. Procure this well-characterized standard (ε=198,000 L·mol⁻¹·cm⁻¹, Φ=0.20) from our catalog to ensure reproducible NIR-channel calibration and valid control baselines.

Molecular Formula C41H44N2O2
Molecular Weight 596.8 g/mol
Cat. No. B12295620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5.5Carboxylicacids(methyl)
Molecular FormulaC41H44N2O2
Molecular Weight596.8 g/mol
Structural Identifiers
SMILESCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCCCC(=O)[O-])(C)C
InChIInChI=1S/C41H44N2O2/c1-6-42-33-26-24-29-17-12-14-19-31(29)38(33)40(2,3)35(42)21-9-7-10-22-36-41(4,5)39-32-20-15-13-18-30(32)25-27-34(39)43(36)28-16-8-11-23-37(44)45/h7,9-10,12-15,17-22,24-27H,6,8,11,16,23,28H2,1-5H3
InChIKeyXHNFYBRWKPLWGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cy5.5 Carboxylic Acid (Methyl) Near-Infrared Dye for Research and Industrial Applications


Cy5.5 Carboxylic acid (methyl) is a non-sulfonated cyanine near-infrared (NIR) fluorescent dye with an absorption maximum at approximately 684 nm, an emission maximum at approximately 710 nm, a molar extinction coefficient (ε) of 198,000 L·mol⁻¹·cm⁻¹, and a fluorescence quantum yield of 0.2 [1]. It is supplied in its unactivated free acid form and is practically insoluble in water (< 1 μM), requiring dissolution in organic solvents such as DMSO, DMF, or dichloromethane [2]. The compound serves as a non-reactive fluorophore for experimental controls and instrument calibration, and as a building block for covalent conjugation via carbodiimide-mediated coupling reactions .

Why Cy5.5 Carboxylic Acid (Methyl) Cannot Be Substituted by NHS Esters or Cy5 Analogs Without Compromising Experimental Integrity


Generic substitution among cyanine dyes fails because the functional group state (free acid vs. NHS ester) and sulfonation status (non-sulfonated vs. sulfo) dictate fundamentally distinct physicochemical behaviors and application domains. Cy5.5 carboxylic acid (methyl) is an unactivated, non-sulfonated free acid, whereas its closest analogs include reactive NHS esters (which spontaneously conjugate to amines) and sulfo derivatives (which exhibit high aqueous solubility) [1]. In fluorescence labeling workflows, accidental substitution of the free acid for an NHS ester eliminates all covalent conjugation capability, rendering the experiment non-viable . In in vivo control experiments, substituting the non-sulfonated form with a sulfo derivative alters biodistribution due to the 4- to 5-order-of-magnitude difference in aqueous solubility . In deep-tissue imaging, substituting Cy5.5 with Cy5 reduces achievable tissue penetration depth from 1–3 cm to 0.5–1 cm and degrades signal-to-noise ratio due to increased autofluorescence interference [2]. The evidence below quantifies these critical differentiation dimensions.

Cy5.5 Carboxylic Acid (Methyl): Quantified Differentiation Evidence Versus Cy5, Sulfo-Cy5.5, and NHS Ester Analogs


Non-Reactive Free Acid Form Enables Negative Control Experiments Unavailable with NHS Esters

Cy5.5 carboxylic acid (methyl) contains an unactivated carboxyl group that lacks spontaneous coupling activity toward amines, making it a true non-reactive fluorophore suitable as a negative control in labeling experiments . In contrast, Cy5.5 NHS ester contains an N-hydroxysuccinimidyl ester group that reacts efficiently with primary amines to form stable amide bonds, with typical conjugation yields ranging from 70% to 85% under standard conditions (pH 8.0–8.5, DMSO/water) [1]. Substituting the free acid for an NHS ester in a control experiment introduces unwanted covalent labeling, invalidating baseline measurements.

fluorescence calibration negative control non-covalent dye diffusion studies instrument standardization

Non-Sulfonated Hydrophobicity Enables Organic Solvent Processing and Membrane Permeability Inaccessible to Sulfo-Cy5.5

Cy5.5 carboxylic acid (methyl) is a non-sulfonated dye that is practically insoluble in water (< 1 μM, < 1 mg/L) but readily soluble in organic solvents including DMSO, DMF, and dichloromethane [1]. In contrast, sulfo-Cyanine5.5 carboxylic acid contains three or four sulfonate groups and is very soluble in water and aqueous buffers while remaining soluble in organic solvents such as DMSO and DMF . This solubility differential of > 1,000-fold in aqueous media dictates that non-sulfonated Cy5.5 carboxylic acid is the required form for applications demanding organic-phase processing, lipophilic nanoparticle encapsulation, or passive membrane permeation in cell-based assays .

organic solvent processing lipophilic dye membrane permeability nanoparticle encapsulation

Extended NIR Emission (710 nm) Provides 2–6× Greater Tissue Penetration Depth Versus Cy5 (662–670 nm)

Cy5.5 carboxylic acid (methyl) exhibits an emission maximum at 710 nm [1], placing it within the near-infrared (NIR-I) tissue transparency window where biological autofluorescence is substantially reduced . In contrast, Cy5 carboxylic acid (methyl) exhibits an emission maximum at 662 nm . This 48 nm spectral redshift translates into a quantifiable difference in tissue penetration: Cy5.5 enables imaging depths of 1–3 cm suitable for deep-tissue and whole-animal imaging, whereas Cy5 is limited to 0.5–1 cm penetration depth, restricting its use to superficial or ex vivo tissue imaging [2].

in vivo imaging deep-tissue fluorescence small animal imaging NIR-I window

Comparable Quantum Yield and Extinction Coefficient to Cy5.5 NHS Ester Confirms Equivalent Core Fluorophore Performance

The unactivated Cy5.5 carboxylic acid (methyl) retains the identical cyanine core structure as the reactive Cy5.5 NHS ester, yielding indistinguishable core photophysical properties. The free acid exhibits an extinction coefficient ε of 198,000 L·mol⁻¹·cm⁻¹ and a fluorescence quantum yield of 0.2 [1]. The NHS ester counterpart exhibits comparable values, with extinction coefficients reported in the range of 198,000–209,000 L·mol⁻¹·cm⁻¹ and quantum yields of 0.2–0.3 [2]. This parity confirms that the free acid accurately represents the fluorescence behavior of its conjugatable analog in calibration and control applications, without introducing spectral bias.

fluorescence brightness quantum yield molar extinction coefficient fluorophore characterization

pH-Insensitive Fluorescence Emission Supports Reproducible Quantification Across Physiologically Relevant pH 3–10

Cy5.5 carboxylic acid (methyl), as a member of the cyanine dye family, exhibits pH-insensitive fluorescence across the biologically relevant pH range of 3 to 10 . This property enables consistent fluorescence intensity measurements in environments of varying acidity without the need for pH correction factors. In contrast, fluorescein-based dyes (e.g., FITC, FAM) exhibit pronounced pH-dependent quantum yield changes, with fluorescence intensity decreasing by > 50% when pH drops from 8 to 6 . This class-level differentiation is critical for quantitative fluorescence assays where pH may fluctuate, such as in endosomal/lysosomal tracking or in vivo tumor microenvironment imaging (pH ~6.5–7.0).

pH-insensitive fluorophore quantitative fluorescence reproducibility bioanalytical assays

Ex/Em Separation of 26 nm Enables Cleaner Optical Filtering and Reduced Crosstalk Versus Cy5 (16 nm Stokes Shift)

Cy5.5 carboxylic acid (methyl) exhibits an excitation maximum at 684 nm and emission maximum at 710 nm, yielding a Stokes shift of 26 nm [1]. In contrast, Cy5 carboxylic acid (methyl) exhibits excitation at 646 nm and emission at 662 nm, yielding a smaller Stokes shift of 16 nm . The larger Stokes shift of Cy5.5 facilitates more effective optical filtering by reducing excitation light bleed-through into the emission detection channel, improving the signal-to-background ratio in fluorescence microscopy and plate reader assays . Additionally, the 48 nm emission separation from Cy5 enables clearer spectral discrimination in multiplexed detection panels where both dyes are deployed simultaneously.

Stokes shift optical filtering multiplexed detection spectral crosstalk

Cy5.5 Carboxylic Acid (Methyl): Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Negative Control in Protein Labeling and Conjugation Workflows

Cy5.5 carboxylic acid (methyl) serves as an essential non-reactive control fluorophore in protein labeling experiments. Unlike Cy5.5 NHS ester, which spontaneously conjugates to primary amines with 70–85% yield under standard activation conditions [1], the free acid form remains completely unbound, enabling accurate baseline measurements for non-specific binding, autofluorescence subtraction, and instrument calibration. This application is critical for validating covalent conjugation efficiency in antibody labeling, peptide modification, and oligonucleotide tagging workflows .

Organic-Phase Conjugation and Lipophilic Nanoparticle Formulation

The non-sulfonated Cy5.5 carboxylic acid (methyl) is the required form for applications requiring dissolution and reaction in organic solvents. With aqueous solubility below 1 μM but excellent solubility in DMSO, DMF, and dichloromethane [2], this compound enables carbodiimide-mediated conjugation in purely organic reaction media for synthesizing lipophilic small-molecule probes, loading polymeric nanoparticles, and preparing hydrophobic drug-delivery carriers . Sulfo-Cy5.5 derivatives cannot substitute in these organic-phase processes due to their high aqueous solubility.

Deep-Tissue In Vivo Fluorescence Imaging (Small Animal Models)

Cy5.5 carboxylic acid (methyl) enables tissue penetration depths of 1–3 cm in small animal in vivo imaging applications, a 2–6× improvement over Cy5 (0.5–1 cm) [3]. Its 710 nm emission falls within the NIR-I tissue transparency window where hemoglobin and water absorption are minimized and autofluorescence background is substantially reduced . When conjugated to targeting ligands, antibodies, or nanoparticles via the carboxyl group, Cy5.5-labeled constructs can be tracked in deep anatomical regions—including liver, lungs, and tumor xenografts—that are inaccessible to Cy5-labeled probes .

Fluorescence Instrument Calibration and Reference Standard Preparation

Cy5.5 carboxylic acid (methyl) provides a stable, well-characterized fluorophore for calibrating fluorescence plate readers, microscopes, and in vivo imaging systems (IVIS) in the 700–710 nm emission channel. With a defined extinction coefficient of 198,000 L·mol⁻¹·cm⁻¹ and quantum yield of 0.2 [4], and photophysical properties indistinguishable from Cy5.5 NHS ester conjugates, the free acid serves as a quantitative reference standard for establishing instrument gain settings, validating detector linearity, and cross-calibrating between laboratories or instrument platforms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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